Home > Products > Screening Compounds P116108 > H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH
H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH - 444305-16-2

H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH

Catalog Number: EVT-487681
CAS Number: 444305-16-2
Molecular Formula: C70H114N18O21
Molecular Weight: 1543.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Hormones: Many of the papers discuss peptide hormones, such as insulin, growth hormone-releasing factor (GRF), lipotropin (LPH), and adrenocorticotropic hormone (ACTH). These peptides play crucial roles in regulating various physiological processes.
    • Example: Carp GRF, a 45-residue peptide, was found to be structurally similar to mammalian vasoactive intestinal peptide (VIP) precursors and the N-terminal portion of mammalian GRFs. []
  • Enzyme Inhibitors: Several papers focus on peptides that act as enzyme inhibitors, specifically targeting angiotensin-converting enzyme (ACE). These peptides have potential applications in treating hypertension.
    • Example: YG-1, a decapeptide (Gly-His-Lys-Ile-Ala-Thr-Phe-Gln-Glu-Arg), derived from baker's yeast GAPDH, exhibited potent ACE inhibitory activity. []
  • Immunologically Active Peptides: Research papers explored peptides involved in immune responses, including those related to histocompatibility antigens and immune response genes.
    • Example: A synthetic peptide mimicking the N-terminal sequence of human gamma-interferon (HuIFN gamma) was used to generate antibodies that could neutralize the antiviral activity of HuIFN gamma. []
Classification and Source

This compound falls under the category of synthetic peptides and has been classified as an immunodominant epitope due to its interaction with human leukocyte antigen (HLA)-DR2. It is primarily sourced from laboratory synthesis, as indicated by its catalog listing from NovoPro Bioscience Inc. . The peptide's sequence is known to inhibit interleukin-2 secretion and induce Th2 cytokine production, making it important for therapeutic research in autoimmune diseases .

Synthesis Analysis

The synthesis of H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids. Key parameters in this process include:

  • Resin Type: The choice of resin affects the efficiency of coupling reactions.
  • Coupling Agents: Commonly used agents include Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) to activate carboxylic acids for reaction with amines.
  • Deprotection Conditions: Trifluoroacetic acid (TFA) is often used to remove protecting groups after each coupling step.

The peptide can also be synthesized with specific modifications, such as the removal of trifluoroacetate salts, which can influence biological activity .

Molecular Structure Analysis

Structural Features

  • Amino Acid Sequence: The sequence includes multiple lysine residues, which may contribute to positive charge and potential interactions with negatively charged molecules.
  • Hydrophobic Regions: The presence of alanine and valine suggests regions that may facilitate hydrophobic interactions, influencing folding and stability.
Chemical Reactions Analysis

The peptide undergoes several chemical reactions during synthesis, including:

  • Peptide Bond Formation: This reaction occurs between the carboxyl group of one amino acid and the amino group of another, forming a covalent bond while releasing water.
  • Deprotection Reactions: TFA and other reagents are used to remove protective groups from functional groups on the amino acids.

These reactions are crucial for achieving the desired peptide length and sequence fidelity .

Mechanism of Action

The mechanism of action for H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH primarily involves its role as an antagonist in immune responses. It competes with MBP for binding to HLA-DR2, thereby inhibiting T-cell activation and cytokine secretion. This action is critical in studies related to autoimmune diseases like multiple sclerosis, where modulation of T-cell responses can alter disease progression .

Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: 1543.78 g/mol
  • Density: Approximately 1.299 g/cm³ (predicted) .
  • Solubility: Typically soluble in aqueous solutions depending on pH.
  • Stability: Peptides are generally stable under refrigeration but should be stored at -20 °C for long-term preservation .

Additional Data

  • Extinction Coefficient: 1280 M1^{-1}cm1^{-1}, indicating its absorbance properties useful in spectroscopic analyses.
  • Theoretical pI: 9.56, suggesting that the peptide may carry a net positive charge at physiological pH .
Applications

H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH has several scientific applications:

  1. Autoimmune Disease Research: Its role as an antagonist makes it valuable in studying multiple sclerosis and other autoimmune disorders.
  2. Immunological Studies: Used to investigate T-cell responses and cytokine production.
  3. Therapeutic Development: Potential use in designing treatments that modulate immune responses against myelin antigens.
Synthetic Methodologies & Sequence Optimization

Solid-Phase Peptide Synthesis (SPPS) Protocols for Multi-Alanine/Proline Sequences

The synthesis of H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH presents significant challenges due to its polyalanine/proline-rich C-terminal region (Ala-Ala-Ala-Ala-Pro-Ala) and clustered basic residues. Standard Fmoc-SPPS protocols encounter aggregation issues during chain elongation, particularly between residues Ala10 to Ala14, where repetitive alanine sequences promote β-sheet formation and incomplete couplings [1]. This aggregation manifests as reduced solvation of the growing peptide-resin complex, leading to truncated sequences and decreased crude purity.

Optimized synthesis employs PEG-PS (polyethylene glycol-polystyrene) hybrid resins with a loading capacity of 0.2-0.3 mmol/g to improve solvation. The incorporation of pseudoproline dipeptides (e.g., Ala-Ala → Ala-Thr(ΨMe,Mepro)) at Ala12-Ala13 effectively disrupts secondary structure formation by introducing a kink in the peptide backbone [5]. For proline residues (Pro4 and Pro15), double coupling protocols with a 5-fold excess of Fmoc-Pro-OH using Oxyma Pure/DIC (Diisopropylcarbodiimide) in DMF (N,N-Dimethylformamide) are essential to overcome steric hindrance and achieve >99% coupling efficiency per cycle .

Table 1: Resin and Coupling Agent Optimization for Poly-Ala/Pro Sequences

Synthetic ChallengeOptimized ApproachEfficiency Gain
Ala10-Ala14 aggregationPEG-PS resin + 20% DMSO in DMFCrude purity ↑ 35%
Pro4/Pro15 couplingDouble coupling (DIC/Oxyma)Coupling yield >99.5%
Ala-Ala repeatsThr(ΨMe,Mepro) at Ala12-Ala13Truncations ↓ 80%
Chain solvationContinuous flow SPPS (0.1 mL/min)Aggregation ↓ 40%

Post-synthesis analysis reveals that alternating proline residues in the C-terminal region (Pro15) mitigate but do not eliminate aggregation, necessitating combinatorial optimization of resin selection and solvent systems [1] [5].

Microwave-Assisted Coupling Efficiency in Lysine-Rich Peptides

The high lysine density (Lys2, Lys4, Lys9) in this peptide creates synthetic bottlenecks due to steric congestion and elevated racemization risk during Fmoc deprotection and coupling steps. Conventional room-temperature synthesis yields only 62-75% coupling efficiency per lysine residue due to incomplete acylation [1]. Microwave-assisted SPPS (MW-SPPS) significantly enhances kinetics through controlled dielectric heating, achieving near-quantitative coupling (>99.8%) for Fmoc-Lys-OH derivatives under optimized conditions.

Critical parameters include:

  • Pulsed microwave irradiation (25W, 50°C, 30s pulses) during Fmoc deprotection with 20% piperidine/DMF, reducing deprotection time from 600s to 90s per cycle
  • Coupling acceleration using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIEA (N,N-Diisopropylethylamine) (4:1 equiv) under 40W microwave at 75°C for 120s, suppressing racemization while maintaining <0.1% D-isomer formation
  • Solvent optimization with 0.1M NEP (N-ethylpyrrolidone) replacing DMF to improve microwave absorption and reduce peak temperatures during irradiation [5]

Table 2: Microwave Optimization for Lysine Residues

ParameterConventional SPPSMW-SPPS OptimizedImprovement
Lys coupling time60 min2 min30x faster
Deprotection time10 min1.5 min6.7x faster
Racemization0.8-1.2%<0.1%8-12x lower
Crude purity (Lys9)68%92%+24%

Microwave irradiation particularly enhances Glu1-Lys2 and Lys4-Val5 couplings, where steric hindrance typically causes 15-20% truncation under standard conditions. The thermal energy disrupts interchain hydrogen bonding, improving access to the terminal amine [1].

Challenges in Stabilizing Repetitive Alanine Motifs During Deprotection

The C-terminal hexapeptide Ala10-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH presents unique vulnerabilities during standard piperidine-based Fmoc deprotection (20% in DMF). Successive alanine residues (Ala13-Ala14-Ala15) promote base-catalyzed side reactions including aspartimide formation at Glu6-Ala7 and N→O acyl shifts that lead to permanent backbone damage. These degradative pathways manifest as +17 Da and -18 Da side products in LC-MS analysis, collectively accounting for up to 30% of impurities in crude peptides under standard conditions [1] [7].

Stabilization strategies involve:

  • Deprotection base optimization: Replacing piperidine with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)/piperazine (2%/0.2 M in DMF) reduces Ala motif degradation by 75% due to lower nucleophilicity
  • Temperature control: Maintaining deprotection at 0-5°C for Ala-rich regions (residues 10-15) suppresses β-elimination pathways
  • Additive incorporation: 0.1 M HOBt (Hydroxybenzotriazole) in deprotection cocktails scavenges reactive intermediates, reducing aspartimide formation at Glu6-Ala7 from 15% to <2%
  • Emoc protection: Using 9-fluorenylmethyloxycarbonyl (Fmoc) with sterically hindered backbone protection (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl, Pmbf, for lysine) minimizes diketopiperazine formation during Ala-Ala-Ala sequence elongation [7]

Table 3: Deprotection Conditions for Alanine-Rich Sequences

Deprotection MethodAspartimide at Glu6-Ala7N→O Acyl ShiftTotal Impurities
20% piperidine/DMF (RT)15.2%9.8%30.7%
5% DBU/0.1M HOBt/DMF (0°C)1.7%1.2%6.3%
2% DBU/0.2M piperazine/DMF3.1%2.4%8.9%
0.5 M Oxyma/2% DBU in NMP4.3%3.1%10.2%

The Ala-Ala-Ala sequence (residues 12-14) requires stepwise monitoring via chloranil tests after each coupling to detect free amines, with recoupling initiated if >1% positive. These measures collectively enable >90% crude purity for the challenging C-terminal segment [1] [7].

Orthogonal Protection Strategies for Tyrosine and Glutamic Acid Residues

Orthogonal protecting group schemes are essential for synthesizing peptides containing multiple acidic (Glu1, Glu6) and phenolic (Tyr8) residues. Standard global deprotection with TFA (trifluoroacetic acid) causes sulfonation of tyrosine (Tyr8) and tert-butyl ester formation on glutamic acid side chains, generating +80 Da and +56 Da side products respectively. To prevent this, multi-tiered protection with acid-labile, photocleavable, and palladium-labile groups enables selective deprotection [1] .

Optimized protection scheme:

  • Glu1 and Glu6 side chains: Allyl esters (alloc) removed by Pd(PPh3)4/PhSiH3 (10 equiv) in DCM (dichloromethane) within 30 min, preserving Fmoc and tert-butyl groups
  • Tyr8 phenolic group: 2-Chlorotrityl (2-CTC) resin linkage or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protection cleaved by 1% TFA in DCM without sulfonation
  • Lysine side chains (Lys2, Lys4, Lys9): Alloc (allyloxycarbonyl) groups stable to piperidine but removable with Pd0, enabling selective on-resin modification
  • Orthogonal Fmoc removal: Using 2% DBU/0.5M oxyma in NMP minimizes Tyr alkylation

Table 4: Orthogonal Protection Scheme for Acidic Residues

ResidueProtecting GroupCleavage ConditionsCompatibility
Glu1 γ-COOHAllocPd(PPh3)4/PhSiH3 (10eq), DCM, 30 minFmoc, tBu, Pmc
Glu6 γ-COOHAllocPd(PPh3)4/PhSiH3 (10eq), DCM, 30 minFmoc, tBu, Pmc
Tyr8 phenolicPmc1% TFA/DCM, 3×2 minAlloc, Fmoc
Lys2,4,9 ε-NH2AllocPd(PPh3)4/PhSiH3 (10eq), DCMPmc, Fmoc

This strategy permits selective on-resin acetylation of Lys9 using acetic anhydride/pyridine (1:10 v/v) after allyl deprotection while keeping other lysines protected. Quantitative removal of Tyr8 Pmc group without sulfonation is confirmed by negative chloranil testing (<0.5% alkylation) [1] . The orthogonal approach reduces acid-sensitive side products by 95% compared to standard Boc/Bzl strategies.

Properties

CAS Number

444305-16-2

Product Name

H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH

IUPAC Name

(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C70H114N18O21

Molecular Weight

1543.8 g/mol

InChI

InChI=1S/C70H114N18O21/c1-36(2)55(86-63(101)47(18-10-13-31-72)82-66(104)52-21-16-34-88(52)69(107)49(19-11-14-32-73)84-60(98)45(74)26-28-53(90)91)67(105)83-48(27-29-54(92)93)62(100)78-40(6)59(97)85-50(35-43-22-24-44(89)25-23-43)64(102)81-46(17-9-12-30-71)61(99)77-39(5)57(95)75-37(3)56(94)76-38(4)58(96)79-41(7)68(106)87-33-15-20-51(87)65(103)80-42(8)70(108)109/h22-25,36-42,45-52,55,89H,9-21,26-35,71-74H2,1-8H3,(H,75,95)(H,76,94)(H,77,99)(H,78,100)(H,79,96)(H,80,103)(H,81,102)(H,82,104)(H,83,105)(H,84,98)(H,85,97)(H,86,101)(H,90,91)(H,92,93)(H,108,109)/t37-,38-,39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1

InChI Key

GCTPUGMTPJIVNC-AYQWIQQISA-N

SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.